REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11](C#N)=[C:10]2[C:5]([C:6](=[O:14])[CH2:7][CH2:8][CH2:9]2)=[CH:4][NH:3]1.Br.C(=O)(O)[O-].[Na+]>>[CH:4]1[NH:3][C:2](=[O:1])[CH:11]=[C:10]2[C:5]=1[C:6](=[O:14])[CH2:7][CH2:8][CH2:9]2 |f:2.3|
|
Name
|
28.4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1NC=C2C(CCCC2=C1C#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue is partitioned between chloroform and aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted several times with chloroform
|
Type
|
WASH
|
Details
|
That organic solution is washed with aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
EXTRACTION
|
Details
|
is extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
Evaporation of that chloroform
|
Type
|
EXTRACTION
|
Details
|
extract to dryness
|
Type
|
CUSTOM
|
Details
|
affords additional product
|
Type
|
CUSTOM
|
Details
|
is purified by recrystallization from aqueous acetone
|
Name
|
|
Type
|
product
|
Smiles
|
C=1NC(C=C2CCCC(C12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |